AB-Fubica

説明

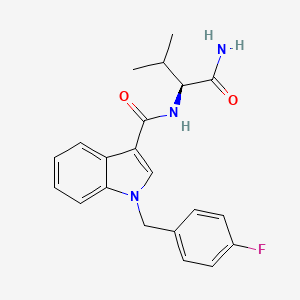

AB-FUBICAは、カンナビノイド受容体CB1およびCB2に対する強力なアゴニストとして作用する合成カンナビノイドです。構造的にはインドール系合成カンナビノイドに分類され、新しい精神活性物質として特定されています。

準備方法

AB-FUBICAは、さまざまな合成経路によって合成できます。一般的な方法の1つは、適切な反応条件下で、1-(4-フルオロベンジル)-1H-インドール-3-カルボン酸と1-アミノ-3-メチル-1-オキソブタン-2-イルクロリドを反応させることです。反応には通常、トリエチルアミンなどの塩基とジクロロメタンなどの溶媒を使用する必要があります。 得られた生成物は、再結晶またはクロマトグラフィーによって精製されます .

This compoundの工業生産方法はよく文書化されていませんが、大規模生産のために最適化された同様の合成経路が使用されている可能性があります。これには、効率と収率を高めるために、自動反応器と連続フローシステムを使用することが含まれる場合があります。

化学反応の分析

AB-FUBICAは、酸化、還元、および置換を含むさまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アジ化ナトリウムなどの求核剤などがあります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

たとえば、this compoundを過マンガン酸カリウムで酸化すると、対応するカルボン酸誘導体が得られます。水素化リチウムアルミニウムで還元すると、対応するアルコールが生成されます。求核剤との置換反応は、さまざまな置換されたthis compound誘導体の生成につながる可能性があります。

科学研究アプリケーション

This compoundは、科学研究におけるその応用について広く研究されてきました。化学においては、液体クロマトグラフィー質量分析(LC-MS)およびガスクロマトグラフィー質量分析(GC-MS)などの分析方法の参照標準として使用されます。 これらの方法は、生物学的サンプルおよび法科学調査における合成カンナビノイドを検出および定量するために使用されます .

生物学および医学において、this compoundは、エンドカンナビノイド系に対する合成カンナビノイドの薬理学的効果を研究するために使用されます。これは、CB1およびCB2受容体における合成カンナビノイドの結合親和性と活性を調査するためのツールとして役立ちます。 この研究は、合成カンナビノイドの潜在的な治療効果と有害効果を理解するのに役立ちます .

業界では、this compoundは、医療およびレクリエーション目的のための新しい合成カンナビノイドの開発に使用されています。また、合成カンナビノイドを含むハーブ製品や化学粉末の製剤にも使用されます。

科学的研究の応用

AB-FUBICA has been extensively studied for its applications in scientific research. In chemistry, it is used as a reference standard for analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). These methods are employed to detect and quantify synthetic cannabinoids in biological samples and forensic investigations .

In biology and medicine, this compound is used to study the pharmacological effects of synthetic cannabinoids on the endocannabinoid system. It serves as a tool to investigate the binding affinity and activity of synthetic cannabinoids at CB1 and CB2 receptors. This research helps to understand the potential therapeutic and adverse effects of synthetic cannabinoids .

In industry, this compound is used in the development of new synthetic cannabinoids for medical and recreational purposes. It is also employed in the formulation of herbal products and chemical powders that contain synthetic cannabinoids.

作用機序

AB-FUBICAは、カンナビノイド受容体CB1およびCB2に対する強力なアゴニストとして作用することで、その効果を発揮します。これらの受容体はエンドカンナビノイド系の一部であり、痛み、気分、食欲、記憶などのさまざまな生理学的プロセスを調節する上で重要な役割を果たしています。 This compoundがこれらの受容体に結合すると、それらを活性化し、細胞内シグナル伝達経路のカスケードをトリガーします .

CB1受容体の活性化は、主に知覚の改变、幸福感、リラックスなどのthis compoundの精神活性効果の原因となります。CB2受容体の活性化は、抗炎症および免疫調節効果に関連しています。 This compoundの作用機序に関与する正確な分子標的および経路はまだ調査中です .

類似の化合物との比較

This compoundは、AB-FUBINACA、ADB-FUBICA、およびAB-PINACAなどの他の合成カンナビノイドと構造的に類似しています。これらの化合物は、さまざまな位置にさまざまな置換基を持つ共通のインドールまたはインダゾールコア構造を共有しています。 This compoundは、特定の置換パターンとカンナビノイド受容体に対する結合親和性においてユニークです .

AB-FUBINACAと比較して、this compoundはインドール窒素に異なる置換基を持ち、その結合親和性と効力に影響を与えます。ADB-FUBICAは同様の構造をしていますが、カルボキサミド基の置換基が異なります。 AB-PINACAは異なるコア構造を持っていますが、this compoundと同様の薬理学的特性を共有しています .

参考文献

類似化合物との比較

AB-FUBICA is structurally similar to other synthetic cannabinoids such as AB-FUBINACA, ADB-FUBICA, and AB-PINACA. These compounds share a common indole or indazole core structure with various substituents at different positions. this compound is unique in its specific substitution pattern and binding affinity for cannabinoid receptors .

Compared to AB-FUBINACA, this compound has a different substitution at the indole nitrogen, which affects its binding affinity and potency. ADB-FUBICA has a similar structure but differs in the substitution at the carboxamide group. AB-PINACA has a different core structure but shares similar pharmacological properties with this compound .

References

生物活性

AB-Fubica, a synthetic cannabinoid, has garnered attention for its pharmacological properties and biological activity. This article provides a comprehensive overview of its biological activity, metabolic pathways, and potential implications based on recent research findings.

Chemical Structure and Properties

This compound, chemically known as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, belongs to the class of indazole-3-carboxamide synthetic cannabinoids. Its molecular formula is with a theoretical mass of 383.1878 m/z in positive ion mode.

This compound exhibits high binding affinity for cannabinoid receptors, particularly the CB1 receptor, which is primarily responsible for the psychoactive effects associated with cannabis. In vitro studies have shown that this compound has a Ki value of 0.36 nM at the CB1 receptor and an EC50 ranging from 0.98 to 1.2 nM . Its potency is significantly higher than that of THC, making it a potent psychoactive compound.

Pharmacodynamics

The pharmacodynamic profile of this compound indicates that it acts as a full agonist at the CB1 receptor, leading to effects similar to those produced by natural cannabinoids. The compound's efficacy at the CB2 receptor is also notable, although it demonstrates higher potency at CB1 . The differential binding affinities suggest potential therapeutic applications as well as risks associated with its use.

Metabolic Pathways

Research has identified various metabolic pathways for this compound through in vitro studies using human liver microsomes and hepatocytes. The primary metabolic processes include:

- Phase I Metabolism : Hydroxylation (alkyl and indazole), amide hydrolysis, and dehydrogenation.

- Phase II Metabolism : Glucuronidation and sulfation.

A total of 23 metabolites have been identified, with major pathways involving hydroxylation and subsequent conjugations . The metabolic stability of this compound was assessed with a half-life of approximately 39.7 minutes in human liver microsomes .

Case Study: Toxicological Profiles

A study investigating the toxicological profiles of synthetic cannabinoids found that this compound's metabolites could serve as markers for exposure in biological samples. The analysis revealed significant ionization enhancement for this compound metabolites in urine samples, indicating their potential utility in forensic toxicology .

Research Findings Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C21H23N4O2F |

| Binding Affinity (CB1) | Ki = 0.36 nM |

| EC50 (CB1) | 0.98 - 1.2 nM |

| Half-Life in Liver Microsomes | 39.7 min |

| Major Metabolic Pathways | Hydroxylation, Amide Hydrolysis |

| Number of Identified Metabolites | 23 |

特性

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2/c1-13(2)19(20(23)26)24-21(27)17-12-25(18-6-4-3-5-16(17)18)11-14-7-9-15(22)10-8-14/h3-10,12-13,19H,11H2,1-2H3,(H2,23,26)(H,24,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVPQJSKKGZIEA-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001032632 | |

| Record name | AB-FUBICA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801338-22-6 | |

| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1801338-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ab-fubica | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801338226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AB-FUBICA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AB-FUBICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6SUE53VVY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary metabolic pathways of AB-FUBICA in humans?

A1: Research using human liver microsomes identified N-dealkylation and hydroxylation as the major metabolic pathways for this compound []. Specifically, these modifications occur predominantly on the 1-amino-alkyl moiety of the molecule. Other metabolic transformations observed include hydroxylation, amide hydrolysis, and dehydrogenation. These findings suggest that metabolites generated through N-dealkylation and hydroxylation could be potential biomarkers for monitoring this compound intake [].

Q2: What makes this compound and similar compounds of interest in the context of new psychoactive substances?

A2: this compound belongs to a group of cannabimimetic indazole and indole derivatives that have emerged as new psychoactive substances (NPS) []. These compounds often feature a valine amino acid amide residue and have been increasingly detected in illicit drug markets, gradually replacing older generations of synthetic cannabinoids []. The emergence of this compound and its counterparts highlights the constantly evolving landscape of NPS and the need for continuous research to understand their potential risks and develop effective detection methods.

Q3: What analytical techniques are used to identify and characterize this compound and its metabolites?

A3: Researchers utilize advanced analytical techniques like ultra-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UPLC-HR-MS/MS) to identify and characterize this compound and its metabolites []. This technique allows for the separation and detection of compounds based on their mass-to-charge ratios, enabling the identification of specific metabolic products even in complex biological matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。